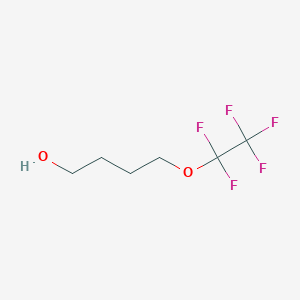

4-Pentafluoroethyloxy-butan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1-Butanol, 4-pentafluoroéthoxy- est un composé organofluoré caractérisé par la présence d’un groupe pentafluoroéthoxy lié à une chaîne principale de 1-butanol. Ce composé est remarquable pour ses propriétés chimiques uniques, qui sont influencées par les atomes de fluor très électronégatifs. Ces propriétés en font un sujet d’intérêt dans divers domaines de la recherche scientifique et des applications industrielles.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 1-Butanol, 4-pentafluoroéthoxy- implique généralement la réaction du pentafluoroéthanol avec du 1-butanol dans des conditions spécifiques. Une méthode courante comprend l’utilisation d’un catalyseur basique pour faciliter la réaction de substitution nucléophile. La réaction est effectuée dans un solvant organique, tel que le tétrahydrofurane, à une température contrôlée pour garantir le rendement souhaité du produit.

Méthodes de Production Industrielle : En milieu industriel, la production du 1-Butanol, 4-pentafluoroéthoxy- peut impliquer des réacteurs à flux continu pour optimiser les conditions de réaction et améliorer l’efficacité. L’utilisation de techniques de purification avancées, telles que la distillation et la chromatographie, garantit la haute pureté du produit final.

Analyse Des Réactions Chimiques

Types de Réactions : Le 1-Butanol, 4-pentafluoroéthoxy- subit diverses réactions chimiques, notamment:

Oxydation : Le groupe hydroxyle peut être oxydé pour former des composés carbonylés correspondants.

Réduction : Le composé peut être réduit pour former différents dérivés d’alcool.

Substitution : Les atomes de fluor peuvent être substitués par d’autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et Conditions Communs:

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme l’hydrure de sodium et les halogénures d’alkyle sont utilisés pour les réactions de substitution.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers alcools fluorés, cétones et éthers, en fonction des conditions de réaction et des réactifs utilisés.

4. Applications de la Recherche Scientifique

Le 1-Butanol, 4-pentafluoroéthoxy- a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme bloc de construction pour la synthèse de composés fluorés plus complexes.

Biologie : Le composé est étudié pour son utilisation potentielle dans les tests biochimiques et comme sonde pour étudier les activités enzymatiques.

Médecine : La recherche se poursuit pour explorer son potentiel en tant qu’intermédiaire pharmaceutique.

Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés uniques, telles qu’une haute stabilité thermique et une résistance à la dégradation chimique.

Applications De Recherche Scientifique

4-Pentafluoroethyloxy-butan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mécanisme D'action

Le mécanisme par lequel le 1-Butanol, 4-pentafluoroéthoxy- exerce ses effets est principalement par le biais de son interaction avec les cibles moléculaires sensibles aux atomes de fluor. L’électronégativité du fluor peut influencer l’affinité de liaison du composé aux enzymes et aux récepteurs, modulant ainsi leur activité. Les voies impliquées comprennent des modifications de la cinétique enzymatique et des interactions récepteur-ligand, ce qui peut entraîner des effets biochimiques et physiologiques significatifs.

Composés Similaires:

Pentafluorophénol : Un autre alcool fluoré avec des propriétés similaires mais une configuration structurelle différente.

Hexafluoroisopropanol : Connu pour ses fortes capacités de liaison hydrogène et utilisé dans diverses applications chimiques.

Trifluoroéthanol : Un alcool fluoré plus simple largement utilisé dans la synthèse organique.

Unicité : Le 1-Butanol, 4-pentafluoroéthoxy- se distingue par sa combinaison spécifique d’un groupe pentafluoroéthoxy et d’une chaîne principale de 1-butanol, qui confère des propriétés chimiques et physiques uniques. Ces propriétés comprennent une stabilité accrue, une réactivité et un potentiel pour des applications diversifiées dans la recherche scientifique et l’industrie.

Comparaison Avec Des Composés Similaires

Pentafluorophenol: Another fluorinated alcohol with similar properties but different structural configuration.

Hexafluoroisopropanol: Known for its strong hydrogen-bonding capabilities and used in various chemical applications.

Trifluoroethanol: A simpler fluorinated alcohol with widespread use in organic synthesis.

Uniqueness: 4-Pentafluoroethyloxy-butan-1-ol stands out due to its specific combination of a pentafluoroethyloxy group and a butan-1-ol backbone, which imparts unique chemical and physical properties. These properties include enhanced stability, reactivity, and potential for diverse applications in scientific research and industry.

Propriétés

Formule moléculaire |

C6H9F5O2 |

|---|---|

Poids moléculaire |

208.13 g/mol |

Nom IUPAC |

4-(1,1,2,2,2-pentafluoroethoxy)butan-1-ol |

InChI |

InChI=1S/C6H9F5O2/c7-5(8,9)6(10,11)13-4-2-1-3-12/h12H,1-4H2 |

Clé InChI |

FJXOJLSZSHVQGY-UHFFFAOYSA-N |

SMILES canonique |

C(CCOC(C(F)(F)F)(F)F)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide](/img/structure/B12113462.png)

![Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-](/img/structure/B12113499.png)

![1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12113511.png)